Home > Products > Screening Compounds P13600 > a4 Integrin receptor antagonist 1
a4 Integrin receptor antagonist 1 -

a4 Integrin receptor antagonist 1

Catalog Number: EVT-12677861
CAS Number:
Molecular Formula: C21H27N3O7
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as a4 Integrin receptor antagonist 1 is a significant pharmacological agent targeting the α4β1 integrin, a receptor involved in various biological processes such as leukocyte adhesion and migration. This integrin is crucial in the pathogenesis of inflammatory diseases, cancer metastasis, and autoimmune disorders. Antagonists of this receptor are being explored for their therapeutic potential in managing these conditions by inhibiting the recruitment of leukocytes to sites of inflammation or disease.

Source and Classification

a4 Integrin receptor antagonist 1 falls under the category of small-molecule integrin antagonists. These compounds are synthesized to selectively inhibit the interaction between integrins and their ligands, thereby modulating biological responses. The antagonist is classified as a synthetic organic compound, specifically designed to mimic or interfere with natural ligand interactions at the α4β1 integrin site.

Synthesis Analysis

Methods and Technical Details

The synthesis of a4 Integrin receptor antagonist 1 typically involves several steps:

  1. Design of Heterocyclic Core: The initial phase focuses on constructing a heterocyclic framework that serves as the backbone for the compound.
  2. Introduction of Functional Groups: Various functional groups are introduced to enhance binding affinity and specificity for the α4β1 integrin.
  3. Optimization: The synthesized compounds undergo optimization through structure-activity relationship studies to improve potency and selectivity.

For instance, cyclopeptides containing specific motifs like LDV (Leu-Asp-Val) have been synthesized, which are known to interact favorably with the integrin binding site, thus demonstrating both agonistic and antagonistic properties depending on their structural modifications .

Molecular Structure Analysis

Structure and Data

The molecular structure of a4 Integrin receptor antagonist 1 can be characterized by its heterocyclic core and specific functional groups that facilitate binding to the α4β1 integrin. Although detailed crystallographic data may not be available for every antagonist, computational models suggest that these compounds adopt conformations that allow for effective interaction with the receptor's active site.

Key structural features include:

  • A rigid backbone that maintains spatial orientation conducive for binding.
  • Specific side chains that mimic natural ligands found in extracellular matrix proteins, enhancing specificity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing a4 Integrin receptor antagonist 1 typically include:

  • Coupling Reactions: To form peptide bonds between amino acids or peptide mimetics.
  • Cyclization Reactions: To create cyclic structures that are crucial for maintaining conformational integrity.
  • Functionalization Reactions: Such as alkylation or acylation, which modify side chains to optimize binding properties.

These reactions are often monitored using techniques like high-performance liquid chromatography (HPLC) to ensure purity and yield of the final product .

Mechanism of Action

Process and Data

The mechanism by which a4 Integrin receptor antagonist 1 exerts its effects involves:

  1. Binding to α4β1 Integrin: The antagonist binds competitively to the integrin, preventing its interaction with natural ligands such as fibronectin or vascular cell adhesion molecule-1.
  2. Inhibition of Conformational Change: By occupying the binding site, the antagonist stabilizes the integrin in a low-affinity conformation, thus inhibiting leukocyte adhesion and migration.
  3. Reduction of Inflammatory Response: This blockade leads to decreased recruitment of inflammatory cells to tissues, providing therapeutic benefits in conditions characterized by excessive inflammation.

Data from various studies indicate that these antagonists can significantly reduce leukocyte adhesion in vitro and in vivo models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of a4 Integrin receptor antagonist 1 include:

  • Molecular Weight: Typically ranges between 400-600 g/mol, depending on specific structural modifications.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: Stability in biological systems is assessed through serum stability assays, which evaluate degradation over time .

These properties are critical for determining the pharmacokinetic profile of the compound.

Applications

Scientific Uses

The primary applications of a4 Integrin receptor antagonist 1 include:

  • Therapeutic Development: Investigated as a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis due to its ability to inhibit leukocyte migration.
  • Cancer Research: Explored for its role in preventing metastasis by blocking tumor cell interactions with endothelial cells via α4β1 integrin.
  • Inflammatory Disease Models: Utilized in preclinical studies to assess efficacy in reducing inflammation and tissue damage associated with various diseases.
Introduction to α4β1 Integrin as a Therapeutic Target

α4β1 Integrin in the Broader Integrin Receptor Superfamily

α4β1 integrin (CD49d/CD29), also known as Very Late Antigen-4 (VLA-4), is a heterodimeric transmembrane receptor within the larger integrin superfamily, which comprises 24 distinct heterodimers formed from combinations of 18 α and 8 β subunits [1] [6] [10]. Unlike many integrins that primarily bind extracellular matrix (ECM) components, α4β1 exhibits dual ligand specificity: it recognizes the Leu-Asp-Val (LDV) motif in the CS-1 domain of fibronectin and the Ile-Asp-Ser (IDS) sequence in Vascular Cell Adhesion Molecule-1 (VCAM-1) [1] [8]. This integrin is constitutively expressed on immune cells—including lymphocytes, monocytes, eosinophils, and hematopoietic stem cells—where it mediates adhesion, migration, and survival [1] [6]. Structurally, α4β1 belongs to the "leukocyte-specific" integrin subclass, sharing functional overlaps with α4β7 and α9β1 but exhibiting unique roles in immune trafficking due to its tissue distribution and ligand-binding profile [10]. Its pivotal role in inflammatory cell recruitment positions it as a high-value target for immune modulation.

Table 1: Key Integrin Subfamilies Relevant to α4β1

SubfamilyMembersPrimary LigandsCellular Expression
Leukocyte adhesionα4β1, α4β7, αLβ2VCAM-1, MAdCAM-1, ICAM-1Leukocytes, stem cells
RGD-bindingαvβ3, α5β1, αIIbβ3Fibronectin, vitronectinEndothelial cells, platelets
Collagen-bindingα1β1, α2β1CollagenFibroblasts, epithelial cells
Laminin-bindingα6β1, α6β4LamininEpithelial cells, neurons

Bidirectional Signaling Mechanisms (Inside-Out/Outside-In)

α4β1 integrin function is dynamically regulated via bidirectional signaling:

  • Inside-Out Signaling: Intracellular stimuli (e.g., chemokines) activate Gαi-coupled GPCRs (e.g., CXCR4, FPR), triggering talin-1 and kindlin-3 binding to the β1 cytoplasmic tail. This induces a conformational shift from a bent (low-affinity) to an extended (high-affinity) state, enhancing ligand binding [2] [10]. Real-time studies using LDV-FITC probes confirm rapid affinity upregulation within seconds of GPCR activation [2].
  • Outside-In Signaling: Ligand binding (e.g., VCAM-1) clusters α4β1 integrins, recruiting adaptors (paxillin, talin) and kinases (FAK, Src) to the cytoplasmic face. This activates downstream pathways (e.g., ERK, Akt), promoting cell spreading, survival, and cytokine production [1] [8] [10].
  • Deactivation Pathways: Gαs-coupled GPCRs (e.g., β2-adrenergic receptor) or nitric oxide/cGMP signaling actively downregulate α4β1 affinity by increasing cAMP/cGMP, which antagonizes Gαi-mediated activation. This "molecular brake" facilitates leukocyte de-adhesion and limits excessive inflammation [2] [7].

Table 2: Key Signaling Pathways Regulating α4β1 Activity

PathwayActivatorsEffector MechanismsFunctional Outcome
Inside-out (Gαi)CXCL12, fMLFTalin-1 binding, integrin unbendingIncreased ligand affinity
Inside-out (Gαs)Isoproterenol, NOcAMP/PKA, cGMP/PKG phosphorylationAffinity downregulation
Outside-inVCAM-1, fibronectinFAK/Src phosphorylation, ERK/Akt activationCell adhesion, survival

Rationale for Targeted Antagonism in Disease Modification

Antagonism of α4β1 integrin disrupts pathological leukocyte trafficking in chronic inflammatory and autoimmune diseases:

  • Multiple Sclerosis (MS): α4β1/VCAM-1 interaction enables T-cell migration across the blood-brain barrier. Natalizumab (anti-α4 mAb) blocks this step, reducing CNS inflammation and relapse rates in relapsing-remitting MS [1] [6].
  • Inflammatory Bowel Disease (IBD): While α4β7/MAdCAM-1 dominates gut homing, α4β1 contributes to T-cell infiltration in Crohn’s disease. Vedolizumab (anti-α4β7) shows efficacy, but α4β1 antagonism may prevent compensatory trafficking pathways [1] [6].
  • Ocular Inflammation: In dry eye disease and allergic conjunctivitis, α4β1 antagonists reduce T-cell infiltration into the conjunctiva and ocular surface, improving clinical signs [1] [6].
  • Cancer Metastasis: Tumor cells (e.g., breast cancer) use α4β1/VCAM-1 adhesion to extravasate into bones and lungs. Antagonists inhibit transendothelial migration and metastatic seeding [1] [9].
  • Stem Cell Mobilization: Blocking α4β1 dislodges hematopoietic stem cells (HSCs) from bone marrow niches, enabling collection for transplantation [1] [8]. Paradoxically, agonists enhance HSC retention and engraftment efficacy [8].

Table 3: Disease Mechanisms Modulated by α4β1 Antagonism

Disease CategoryPathogenic MechanismTherapeutic Effect of Antagonism
Multiple sclerosisT-cell CNS infiltration via BBBReduced neuroinflammation, relapse prevention
Crohn’s diseaseα4β1-mediated T-cell gut homingAttenuated intestinal inflammation
Dry eye diseaseT-cell recruitment to ocular surfaceImproved corneal integrity, reduced symptoms
Metastatic cancerTumor cell adhesion to endothelia (VCAM-1)Inhibition of transendothelial migration
Stem cell therapyHSC anchoring in bone marrow (VCAM-1 binding)Mobilization of CD34+ progenitors

Small-molecule antagonists offer advantages over monoclonal antibodies (e.g., natalizumab), including oral bioavailability, reversible inhibition, and reduced risk of progressive multifocal leukoencephalopathy (PML) [5] [10]. Recent advances include dual α4β1/αLβ2 agonists (e.g., 7HP349) that enhance antitumor T-cell trafficking, demonstrating the versatility of integrin-targeted immunomodulation [8] [10].

Properties

Product Name

a4 Integrin receptor antagonist 1

IUPAC Name

(2S)-3-[4-[2-(2-hydroxyethyl)-5-methoxy-3-oxopyridazin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C21H27N3O7

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C21H27N3O7/c1-21(2,3)31-20(29)23-15(19(27)28)11-13-5-7-14(8-6-13)17-16(30-4)12-22-24(9-10-25)18(17)26/h5-8,12,15,25H,9-11H2,1-4H3,(H,23,29)(H,27,28)/t15-/m0/s1

InChI Key

URESEGUVVXUPCQ-HNNXBMFYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=C(C=NN(C2=O)CCO)OC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.